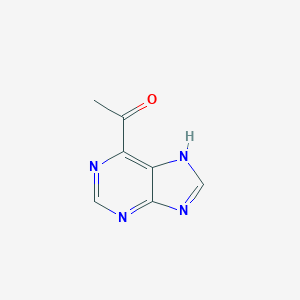

1-(1H-Purin-6-yl)ethanone

Übersicht

Beschreibung

1-(1H-Purin-6-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Overview

1-(1H-Purin-6-yl)ethanone, a purine derivative, has garnered attention in various scientific fields due to its structural similarity to nucleotides, which allows it to participate in biochemical processes. This article explores its applications across different domains, including chemistry, biology, medicine, and agriculture.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its derivatives are often utilized in the development of pharmaceuticals and other bioactive compounds.

Table 1: Chemical Synthesis Applications

| Application | Description |

|---|---|

| Building Block | Used in synthesizing analogs of nucleotides. |

| Pharmaceutical Development | Key intermediate in the creation of therapeutic agents. |

Biology

In biological research, this compound is investigated for its interactions with nucleic acids. Its ability to intercalate into DNA and RNA strands disrupts normal cellular functions, making it a candidate for further studies into genetic regulation and cellular signaling pathways.

Medicine

Research has highlighted the potential of this compound as an anticancer agent. Its mechanism involves interference with nucleotide synthesis pathways, which can lead to apoptosis in cancer cells.

Case Study: Cytotoxic Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

These findings suggest that further exploration could lead to the development of effective cancer therapies based on this compound's derivatives .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| 4T1 (murine mammary carcinoma) | <30 |

| COLO201 (human colorectal carcinoma) | Varies |

Agriculture

Emerging research suggests that this compound derivatives may possess plant-growth regulating properties. Studies have indicated that these compounds can enhance growth parameters in crops such as wheat.

Case Study: Plant Growth Regulation

In a controlled experiment, wheat plants treated with specific concentrations of purine derivatives showed improved shoot growth compared to untreated controls. This indicates a potential application in agricultural biotechnology for enhancing crop yields .

Table 3: Effects on Plant Growth

| Treatment Concentration (ppm) | Growth Improvement (%) |

|---|---|

| 100 | 25 |

| 200 | 15 |

Eigenschaften

CAS-Nummer |

188049-34-5 |

|---|---|

Molekularformel |

C7H6N4O |

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

1-(7H-purin-6-yl)ethanone |

InChI |

InChI=1S/C7H6N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-3H,1H3,(H,8,9,10,11) |

InChI-Schlüssel |

QQYQCXTVSRSYGP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2C(=NC=N1)N=CN2 |

Kanonische SMILES |

CC(=O)C1=C2C(=NC=N1)N=CN2 |

Synonyme |

Ethanone, 1-(1H-purin-6-yl)- (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.